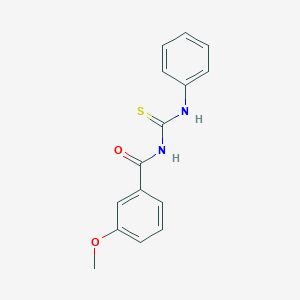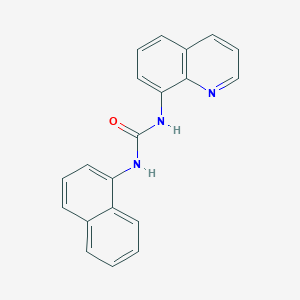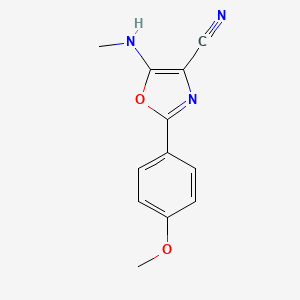
2-(4-methoxyphenyl)-5-(methylamino)-1,3-oxazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methoxyphenyl)-5-(methylamino)-1,3-oxazole-4-carbonitrile, also known as MO-4, is a chemical compound that has been extensively studied for its potential therapeutic applications. MO-4 belongs to the oxazole family of compounds, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-5-(methylamino)-1,3-oxazole-4-carbonitrile is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, 2-(4-methoxyphenyl)-5-(methylamino)-1,3-oxazole-4-carbonitrile has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit the replication of the hepatitis C virus.
Biochemical and Physiological Effects:
2-(4-methoxyphenyl)-5-(methylamino)-1,3-oxazole-4-carbonitrile has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory mediators. It has also been shown to induce apoptosis in cancer cells, which can lead to the death of the cancer cells. Additionally, 2-(4-methoxyphenyl)-5-(methylamino)-1,3-oxazole-4-carbonitrile has been shown to inhibit the replication of the hepatitis C virus, which could potentially lead to the development of new anti-viral drugs.
Advantages and Limitations for Lab Experiments
One advantage of 2-(4-methoxyphenyl)-5-(methylamino)-1,3-oxazole-4-carbonitrile is that it has been extensively studied, and its synthesis method has been optimized to yield high purity 2-(4-methoxyphenyl)-5-(methylamino)-1,3-oxazole-4-carbonitrile with good yields. However, one limitation is that the mechanism of action of 2-(4-methoxyphenyl)-5-(methylamino)-1,3-oxazole-4-carbonitrile is not fully understood, which makes it difficult to design experiments to test its potential therapeutic applications.
Future Directions
There are many potential future directions for research on 2-(4-methoxyphenyl)-5-(methylamino)-1,3-oxazole-4-carbonitrile. One area of research could focus on further elucidating the mechanism of action of 2-(4-methoxyphenyl)-5-(methylamino)-1,3-oxazole-4-carbonitrile. This could lead to the development of new drugs that target the same pathways as 2-(4-methoxyphenyl)-5-(methylamino)-1,3-oxazole-4-carbonitrile. Additionally, research could focus on testing the potential therapeutic applications of 2-(4-methoxyphenyl)-5-(methylamino)-1,3-oxazole-4-carbonitrile in vivo. This could lead to the development of new drugs for the treatment of inflammatory diseases, cancer, and viral infections. Finally, research could focus on developing new synthesis methods for 2-(4-methoxyphenyl)-5-(methylamino)-1,3-oxazole-4-carbonitrile that are more efficient and cost-effective.
Synthesis Methods
The synthesis of 2-(4-methoxyphenyl)-5-(methylamino)-1,3-oxazole-4-carbonitrile involves the reaction of 4-methoxyphenylhydrazine and 2-chloro-5-(methylamino)oxazole-4-carbonitrile in the presence of a base. The resulting product is then purified through recrystallization. This method has been optimized to yield high purity 2-(4-methoxyphenyl)-5-(methylamino)-1,3-oxazole-4-carbonitrile with good yields.
Scientific Research Applications
2-(4-methoxyphenyl)-5-(methylamino)-1,3-oxazole-4-carbonitrile has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-cancer, and anti-viral properties. In addition, it has been investigated for its potential use as a neuroprotective agent.
properties
IUPAC Name |
2-(4-methoxyphenyl)-5-(methylamino)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c1-14-12-10(7-13)15-11(17-12)8-3-5-9(16-2)6-4-8/h3-6,14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMKWPEQLVYYKTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(N=C(O1)C2=CC=C(C=C2)OC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


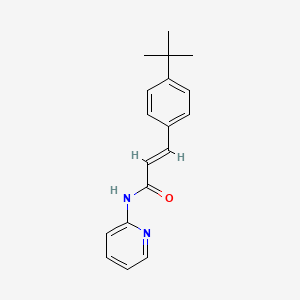


![ethyl 4-[({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5831718.png)

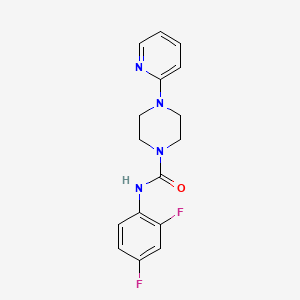

![2,2'-[(2,6-dichlorobenzyl)imino]diethanol](/img/structure/B5831736.png)
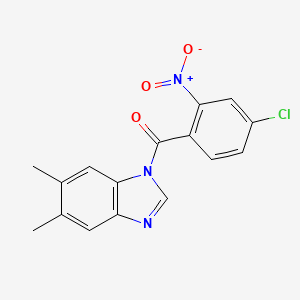

![N-(3-methoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5831751.png)
